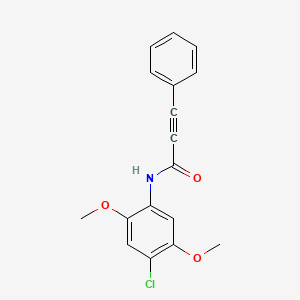![molecular formula C20H16ClN3O B5406408 3-(3-chlorophenyl)-2-(methoxymethyl)-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5406408.png)
3-(3-chlorophenyl)-2-(methoxymethyl)-7-phenylpyrazolo[1,5-a]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-chlorophenyl)-2-(methoxymethyl)-7-phenylpyrazolo[1,5-a]pyrimidine is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a pyrazolopyrimidine derivative and has been synthesized using different methods.
科学研究应用
3-(3-chlorophenyl)-2-(methoxymethyl)-7-phenylpyrazolo[1,5-a]pyrimidine has been studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In the field of material science, it has been studied for its potential use in organic electronics and photovoltaic devices. In addition, it has been studied for its potential use as a fluorescent probe for detecting metal ions.
作用机制
The mechanism of action of 3-(3-chlorophenyl)-2-(methoxymethyl)-7-phenylpyrazolo[1,5-a]pyrimidine is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins that are involved in various cellular processes. For example, it has been reported to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which plays a role in cell cycle regulation. In addition, it has been reported to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in extracellular matrix degradation.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. In cell-based assays, it has been shown to inhibit cell proliferation and induce apoptosis. In addition, it has been reported to reduce the migration and invasion of cancer cells. In animal studies, it has been shown to inhibit tumor growth and reduce inflammation.
实验室实验的优点和局限性
One of the advantages of using 3-(3-chlorophenyl)-2-(methoxymethyl)-7-phenylpyrazolo[1,5-a]pyrimidine in lab experiments is its potential as a drug candidate for the treatment of various diseases. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of 3-(3-chlorophenyl)-2-(methoxymethyl)-7-phenylpyrazolo[1,5-a]pyrimidine. One direction is the further investigation of its potential as a drug candidate for the treatment of cancer and other diseases. Another direction is the study of its potential use in material science and organic electronics. In addition, the development of new synthesis methods and modifications of the compound may lead to new applications and improved properties.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the properties and potential applications of this compound.
合成方法
The synthesis of 3-(3-chlorophenyl)-2-(methoxymethyl)-7-phenylpyrazolo[1,5-a]pyrimidine has been reported in the literature using different methods. One of the methods involves the reaction of 3-chlorobenzaldehyde, 2-(methoxymethyl)pyrazine, and phenylurea in the presence of a catalyst. Another method involves the reaction of 3-chlorobenzaldehyde, 2-(methoxymethyl)pyrazine, and phenylhydrazine in the presence of a catalyst. The yield of the compound varies depending on the method used.
属性
IUPAC Name |
3-(3-chlorophenyl)-2-(methoxymethyl)-7-phenylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O/c1-25-13-17-19(15-8-5-9-16(21)12-15)20-22-11-10-18(24(20)23-17)14-6-3-2-4-7-14/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLGMGYCYCHHTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN2C(=CC=NC2=C1C3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl)-4-piperidinyl]-3-phenyl-1-propanol](/img/structure/B5406345.png)
![4-[6-(4-morpholinyl)-4-pyrimidinyl]-N-2-naphthyl-1-piperazinecarboxamide](/img/structure/B5406353.png)


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide](/img/structure/B5406358.png)
![N~4~-[(1-benzyl-1H-imidazol-2-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine dihydrochloride](/img/structure/B5406360.png)
![3-[4-(diethylamino)-2-methoxyphenyl]-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5406373.png)
![2-(4-ethyl-1-piperazinyl)-3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5406379.png)
![(4-{2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-2-oxoethyl}phenyl)methanol](/img/structure/B5406383.png)

![7-acetyl-6-(1,3-benzodioxol-5-yl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5406398.png)
![N-[4-({5-[3-(2-hydroxyphenyl)-3-oxo-1-propen-1-yl]-2-methoxybenzyl}oxy)phenyl]acetamide](/img/structure/B5406404.png)
![4-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B5406423.png)
